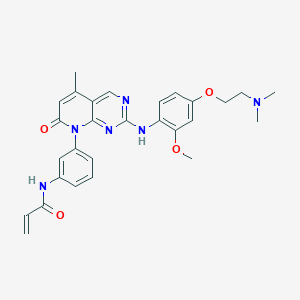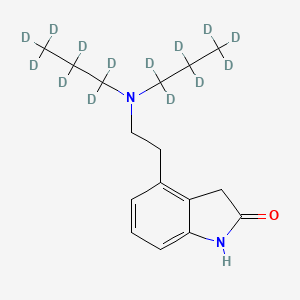
Ropinirole-d14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ropinirole-d14 is a deuterium-labeled version of Ropinirole, a non-ergoline dopamine agonist. It is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Ropinirole. The deuterium labeling helps in tracing the compound during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ropinirole-d14 is synthesized by incorporating deuterium into the Ropinirole molecule. The process involves the substitution of hydrogen atoms with deuterium. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using deuterium gas and specialized catalysts. The process is optimized to ensure high yield and purity of the deuterium-labeled compound. The final product is then purified using chromatographic techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Ropinirole-d14 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Deuterium atoms in this compound can be substituted with other atoms or groups under certain conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various deuterated metabolites and derivatives of this compound. These products are often used in further research to study the pharmacokinetics and metabolic pathways of the compound .
Scientific Research Applications
Ropinirole-d14 has several scientific research applications, including:
Chemistry: Used as a tracer in the study of chemical reactions and mechanisms.
Biology: Helps in understanding the metabolic pathways and interactions of Ropinirole in biological systems.
Medicine: Used in the development of new drugs and therapies for diseases such as Parkinson’s disease and amyotrophic lateral sclerosis.
Industry: Employed in the pharmaceutical industry for drug development and quality control
Mechanism of Action
Ropinirole-d14, like Ropinirole, acts as a dopamine agonist. It has high specificity and full intrinsic activity at the D2 and D3 dopamine receptor subtypes, with a higher affinity for D3 than D2 or D4 receptors. The compound stimulates postsynaptic dopamine D2-type receptors within the caudate putamen in the brain, which helps alleviate symptoms of Parkinson’s disease and restless legs syndrome .
Comparison with Similar Compounds
Similar Compounds
Ropinirole: The non-deuterated version of Ropinirole-d14.
Pramipexole: Another dopamine agonist used in the treatment of Parkinson’s disease.
Rotigotine: A dopamine agonist available as a transdermal patch for Parkinson’s disease treatment
Uniqueness
This compound is unique due to its deuterium labeling, which allows for precise tracing and study of the compound’s pharmacokinetics and metabolic profiles. This makes it a valuable tool in drug development and research, providing insights that are not possible with non-deuterated compounds .
Properties
Molecular Formula |
C16H24N2O |
|---|---|
Molecular Weight |
274.46 g/mol |
IUPAC Name |
4-[2-[bis(1,1,2,2,3,3,3-heptadeuteriopropyl)amino]ethyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C16H24N2O/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15/h5-7H,3-4,8-12H2,1-2H3,(H,17,19)/i1D3,2D3,3D2,4D2,9D2,10D2 |
InChI Key |
UHSKFQJFRQCDBE-YTSTUSJFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCC1=C2CC(=O)NC2=CC=C1)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


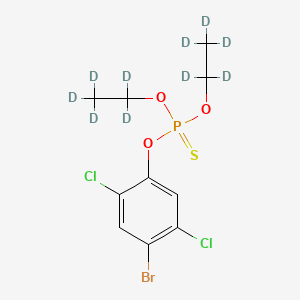


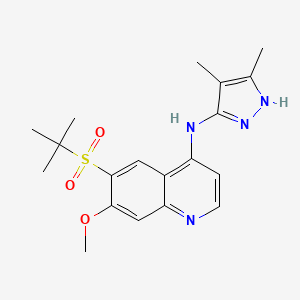
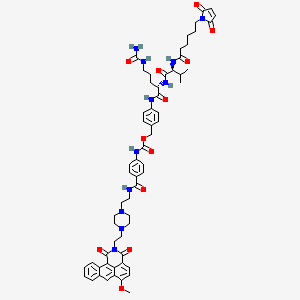
![[(2R,3S,4R,5R)-5-[[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid](/img/structure/B12426007.png)

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12426011.png)
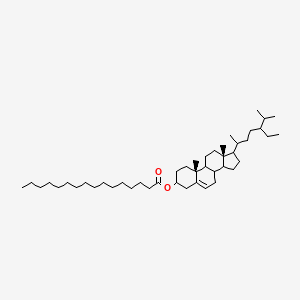
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B12426030.png)
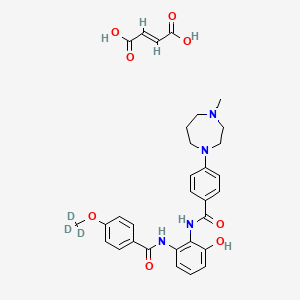

![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-methoxyoxolan-2-one](/img/structure/B12426053.png)
